Cas no 392291-50-8 (2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide)

2-Methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide is a specialized thiadiazole derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a thiadiazole core functionalized with a methoxybenzamide group and a sulfanyl-linked carbamoylmethyl moiety, offering versatility for further derivatization. The compound's unique molecular architecture suggests possible bioactivity, particularly in targeting enzyme inhibition or receptor modulation. Its synthesis involves carefully controlled reactions to ensure purity and stability. Researchers may explore its utility as a scaffold for developing novel therapeutic agents or crop protection chemicals. The presence of both aromatic and heterocyclic components enhances its potential for selective interactions with biological targets. Proper handling requires standard laboratory precautions due to its organic nature.
2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide structure
392291-50-8 structure
Product Name:2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
CAS No:392291-50-8
MF:C19H18N4O3S2
MW:414.501221179962
CID:5914363
PubChem ID:5173923
Update Time:2025-06-22

2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide
    • AKOS024576604
    • 2-methoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
    • 2-methoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
    • Oprea1_699490
    • 392291-50-8
    • F0417-0120
    • 2-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
    • Benzamide, 2-methoxy-N-[5-[[2-[(4-methylphenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-
    • Inchi: 1S/C19H18N4O3S2/c1-12-7-9-13(10-8-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)14-5-3-4-6-15(14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
    • InChI Key: QWNCESQMISIGDL-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(SCC(NC2=CC=C(C)C=C2)=O)S1)(=O)C1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 414.08203280g/mol
  • Monoisotopic Mass: 414.08203280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 147Ų

2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide Pricemore >>

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Additional information on 2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

Professional Introduction to Compound with CAS No. 392291-50-8 and Product Name: 2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide

Compound with the CAS number 392291-50-8 and the product name 2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular architecture of this compound incorporates several key functional groups, including a thiadiazole core, which is well-documented for its role in modulating various biological pathways. The presence of a methoxy group and a sulfanyl moiety further enhances its potential as a bioactive molecule.

The thiadiazole scaffold is a heterocyclic compound that has been extensively studied for its pharmacological properties. It is known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The specific arrangement of atoms within the thiadiazole ring contributes to its stability and reactivity, making it an ideal candidate for further chemical modifications. In the case of the compound with CAS no. 392291-50-8, the thiadiazole ring is linked to a benzamide moiety, which introduces additional pharmacophoric elements that can interact with biological targets.

The benzamide group is another critical component of this compound that contributes to its biological activity. Benzamides are known for their ability to inhibit enzymes such as proteases and kinases, which are often implicated in various diseases. The incorporation of a carbamoylmethyl sulfanyl group into the benzamide moiety further diversifies the chemical space and may enhance the compound's binding affinity to specific biological targets. This modification also introduces a sulfanyl group, which has been shown to improve solubility and metabolic stability.

The methoxy group in the molecular structure of this compound plays a crucial role in modulating its pharmacokinetic properties. Methoxy groups are commonly found in many bioactive molecules and have been shown to enhance oral bioavailability by improving solubility and reducing metabolic clearance. Additionally, the methoxy group can participate in hydrogen bonding interactions with biological targets, thereby increasing binding affinity.

Recent research in the field of medicinal chemistry has highlighted the importance of designing molecules with multiple functional groups that can interact with different biological targets simultaneously. This approach, known as polypharmacology, has shown great promise in developing drugs with enhanced efficacy and reduced side effects. The compound with CAS no. 392291-50-8 exemplifies this concept by incorporating multiple pharmacophoric elements that can engage various biological pathways.

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several key enzymes involved in cancer progression. Specifically, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. By inhibiting CDKs, this compound may induce cell cycle arrest and apoptosis in cancer cells. Additionally, preliminary data suggest that it may also inhibit other enzymes such as tyrosine kinases and matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

Another area of interest is the potential application of this compound in treating inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties of thiadiazole derivatives have been well-documented, and the presence of additional functional groups in this compound may enhance its ability to modulate inflammatory pathways. Specifically, it may inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriate precursors to form the thiadiazole core, followed by functionalization with the benzamide moiety and subsequent modifications to introduce the methoxy and sulfanyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure regioselectivity and minimize side reactions.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and confirm the presence of all intended functional groups. Additionally, X-ray crystallography may be used to determine the precise three-dimensional structure of the compound.

Evaluation of the pharmacological properties of this compound involves both in vitro and in vivo studies. In vitro assays are conducted using cell lines derived from various diseases to assess cytotoxicity, enzyme inhibition, and receptor binding affinity. These studies provide initial evidence of the compound's potential therapeutic efficacy.

In vivo studies are then performed using animal models to evaluate systemic pharmacokinetics, biodistribution, and target engagement. These studies help determine whether the compound reaches therapeutic levels at target sites and whether it exhibits desired biological effects without significant toxicity.

The development of new pharmaceuticals is a complex process that requires extensive collaboration between chemists, biologists, pharmacologists, and clinicians. The compound with CAS no. 392291-50-8 represents an excellent example of how interdisciplinary research can lead to novel bioactive molecules with significant therapeutic potential.

Future directions for research on this compound include further optimization of its chemical structure to improve potency, selectivity, and pharmacokinetic properties. Additionally, investigation into its mechanism of action will provide valuable insights into how it interacts with biological targets at a molecular level.

In conclusion,2-methoxy-N-5-({(4-methylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylbenzamide represents a promising candidate for further development as a therapeutic agent against various diseases including cancer and inflammatory disorders. Its unique structural features combined with promising preclinical data make it an attractive molecule for future research efforts aimed at improving human health.

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